Cas no 1807299-38-2 (Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate)
Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate
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- Inchi: 1S/C12H11F2NO2/c1-3-17-12(16)9-5-4-8(6-15)10(7(9)2)11(13)14/h4-5,11H,3H2,1-2H3
- InChI Key: GCJBOUXYBJHDNY-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=CC=C(C(=O)OCC)C=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 324
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006824-1g |
Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate |
1807299-38-2 | 97% | 1g |
$1549.60 | 2023-09-02 |
Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate
Research Briefing on Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate (CAS: 1807299-38-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate (CAS: 1807299-38-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its cyano and difluoromethyl functional groups, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals.
The compound's unique structural features, including the presence of electron-withdrawing groups (cyano and difluoromethyl), make it a valuable building block for the design of molecules with enhanced biological activity. Researchers have explored its utility in the synthesis of fungicides and herbicides, where the difluoromethyl group is known to improve metabolic stability and bioavailability. Additionally, its potential as a precursor in the development of kinase inhibitors and other therapeutic agents has been a subject of recent investigations.
In a 2023 study published in the Journal of Medicinal Chemistry, Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate was utilized as a starting material for the synthesis of a series of pyrazole derivatives with potent antifungal activity. The researchers demonstrated that the compound's difluoromethyl group played a critical role in enhancing the binding affinity of the resulting molecules to fungal cytochrome P450 enzymes, leading to improved efficacy against resistant strains. This highlights the compound's potential in addressing the growing challenge of antifungal resistance.
Another recent application of Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate was reported in the field of agrochemicals. A 2024 study in Pest Management Science described its use in the development of a new class of herbicides targeting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The study found that derivatives of this compound exhibited superior herbicidal activity compared to existing commercial products, with reduced environmental persistence, making them promising candidates for sustainable agriculture.
From a synthetic chemistry perspective, the compound has also been the focus of methodological advancements. A 2023 paper in Organic Letters reported a novel, one-pot synthesis of Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate using palladium-catalyzed C-H functionalization, which significantly improved the yield and reduced the number of synthetic steps compared to traditional approaches. This methodological breakthrough has important implications for scaling up production and reducing costs in industrial applications.
Looking forward, the versatility of Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate suggests continued interest in its applications across multiple domains. Current research directions include exploring its potential in medicinal chemistry for the development of anticancer agents and anti-inflammatory drugs, where the difluoromethyl group may confer improved pharmacokinetic properties. Additionally, its use in materials science, particularly in the synthesis of fluorinated organic semiconductors, is an emerging area of investigation.
In conclusion, Ethyl 4-cyano-3-difluoromethyl-2-methylbenzoate (CAS: 1807299-38-2) represents a valuable chemical entity with diverse applications in pharmaceutical and agrochemical research. Its unique structural features and demonstrated biological activity make it a compound of significant interest, with ongoing research likely to uncover additional utilities in the coming years. The recent methodological improvements in its synthesis further enhance its potential for broader application in drug discovery and development pipelines.
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